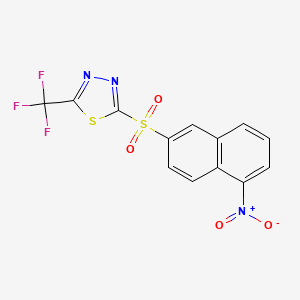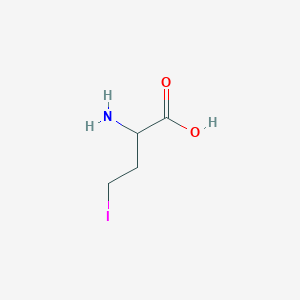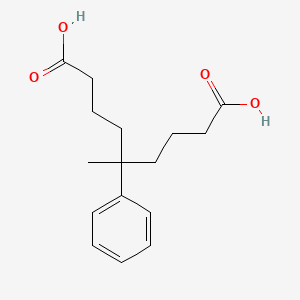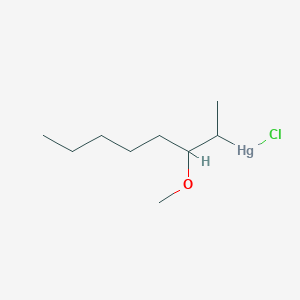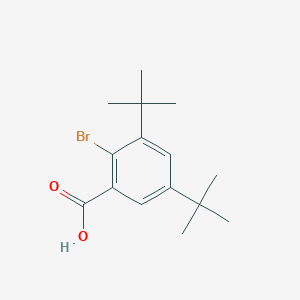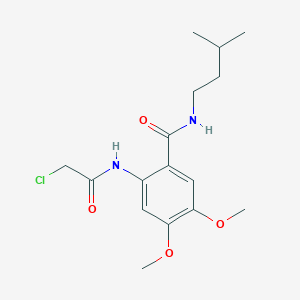
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroacetamido group, dimethoxy groups, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxybenzoyl chloride, which is then reacted with 3-methylbutylamine to form the corresponding amide. The chloroacetamido group is introduced through a subsequent reaction with chloroacetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while hydrolysis can produce 4,5-dimethoxybenzoic acid and 3-methylbutylamine .
Aplicaciones Científicas De Investigación
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroacetamido)benzoic acid: Shares the chloroacetamido group but lacks the dimethoxy and N-(3-methylbutyl) groups.
4,5-Dimethoxy-N-(3-methylbutyl)benzamide: Lacks the chloroacetamido group but shares the dimethoxy and N-(3-methylbutyl) groups.
Uniqueness
2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroacetamido and dimethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
62881-66-7 |
|---|---|
Fórmula molecular |
C16H23ClN2O4 |
Peso molecular |
342.82 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)amino]-4,5-dimethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C16H23ClN2O4/c1-10(2)5-6-18-16(21)11-7-13(22-3)14(23-4)8-12(11)19-15(20)9-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,21)(H,19,20) |
Clave InChI |
GQCPVKLZVFFMKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


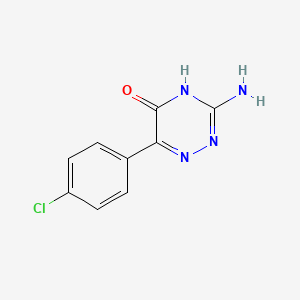

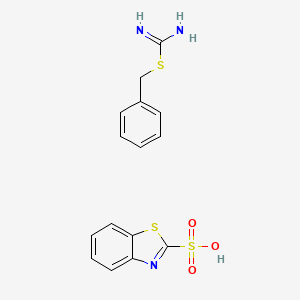

![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
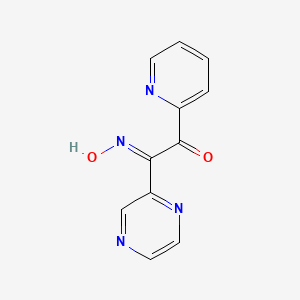
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
